Dihydrosenkyunolide C

描述

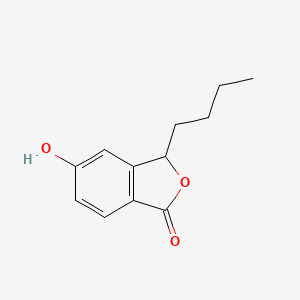

Dihydrosenkyunolide C (CAS: 195142-72-4) is a bioactive phthalide derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It is derived from Ligusticum chuanxiong, a plant widely used in traditional Chinese medicine (TCM) for cardiovascular and neurological applications . The compound is characterized by its crystalline or powdery form, high purity (≥98%), and stability under controlled storage conditions (low temperature, protected from light) . Its primary applications include use as a reference standard in biochemical assays, such as ELISA kits for detecting biomarkers like soluble vascular cell adhesion molecule-1 (sVCAM-1) and orexin receptors (OXR) .

属性

IUPAC Name |

3-butyl-5-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h5-7,11,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUKGYMMZPJSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrosenkyunolide C can be achieved through various methods. One common approach involves the ortho-lithiation of N,N-diethyl-o-methoxybenzamide followed by nucleophilic attack on pentanal and subsequent lactonization . Another method involves the use of whole-cell biocatalysts, where fungi such as Aspergillus candidus are employed to produce the compound with high yields .

Industrial Production Methods: Industrial production of Dihydrosenkyunolide C typically involves microbial synthesis due to its efficiency and high yield. The process involves the use of specific strains of fungi that can convert precursor compounds into the desired phthalide through biotransformation .

化学反应分析

Types of Reactions: Dihydrosenkyunolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with different properties .

Common Reagents and Conditions: Common reagents used in the reactions of Dihydrosenkyunolide C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of Dihydrosenkyunolide C depend on the type of reaction. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

科学研究应用

Dihydrosenkyunolide C has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds. In biology, it has been studied for its antifungal and antimicrobial properties . Additionally, it is used in the industry for producing fragrances and flavoring agents .

作用机制

The mechanism of action of Dihydrosenkyunolide C involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the growth of certain fungi by interfering with their metabolic pathways .

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Structural Differences: Dihydrosenkyunolide C is a dihydrogenated phthalide with a saturated lactone ring, while Senkyunolide E (C₁₂H₁₂O₃) has an unsaturated bond, reducing its molecular weight by 2.01 g/mol . Dracoflavan B1/B2 are flavonoids with larger, more complex structures (C₃₃H₃₀O₇) and higher molecular weights (538.60 g/mol), making them distinct from phthalides .

- Solubility: Dihydrosenkyunolide C shares solubility in polar aprotic solvents (e.g., DMSO) with other phthalides, whereas Dracoflavans exhibit broader solubility in non-polar solvents like chloroform .

Mechanistic Insights :

- Dihydrosenkyunolide C's anti-inflammatory activity is linked to its inhibition of adhesion molecules like sVCAM-1, which are critical in endothelial dysfunction .

- Dracoflavans, due to their flavonoid backbone, show superior antioxidant activity via electron donation and metal chelation .

Pharmacokinetic and Stability Data

- Dihydrosenkyunolide C: Stable in solution for up to 24 hours at 4°C, with degradation observed under prolonged light exposure .

- Dracoflavan B1/B2 : Require storage at -20°C in inert atmospheres to prevent oxidation .

Comparative Research Findings

Efficacy in Disease Models

Toxicity Profiles

- Dracoflavans exhibited mild hepatotoxicity at high doses (≥50 μM) in rodent models .

生物活性

Dihydrosenkyunolide C is a compound derived from the plant Ligusticum chuanxiong, commonly used in traditional Chinese medicine. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- Structure : Dihydrosenkyunolide C features a unique bicyclic structure that contributes to its biological activities.

Biological Activities

Dihydrosenkyunolide C has been studied for various biological activities, including:

- Anti-inflammatory Effects : Research indicates that Dihydrosenkyunolide C exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Activity : The compound demonstrates antioxidant effects by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Neuroprotective Effects : Dihydrosenkyunolide C has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It enhances neuronal survival and reduces apoptosis in neuronal cell lines exposed to oxidative stress .

The mechanisms through which Dihydrosenkyunolide C exerts its biological effects include:

- Inhibition of NF-κB Pathway : The compound inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival. By blocking this pathway, Dihydrosenkyunolide C reduces the expression of inflammatory mediators.

- Modulation of MAPK Signaling : Studies indicate that Dihydrosenkyunolide C affects the MAPK signaling pathways, which are involved in cellular responses to stress and inflammation. This modulation contributes to its anti-inflammatory and neuroprotective effects .

Table 1: Summary of Biological Activities of Dihydrosenkyunolide C

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Enhances neuronal survival |

Case Studies

-

Anti-inflammatory Study :

A study conducted on macrophages treated with LPS demonstrated that Dihydrosenkyunolide C significantly reduced the levels of pro-inflammatory cytokines. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases. -

Neuroprotective Study :

In a model of oxidative stress-induced neuronal damage, Dihydrosenkyunolide C was shown to enhance cell viability and reduce apoptosis markers. This suggests its potential application in neurodegenerative conditions such as Alzheimer's disease .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。